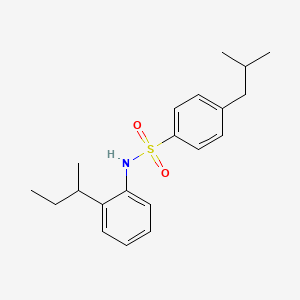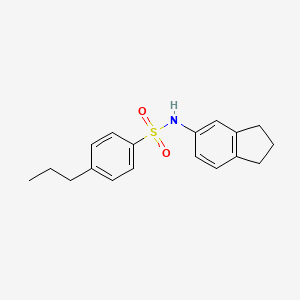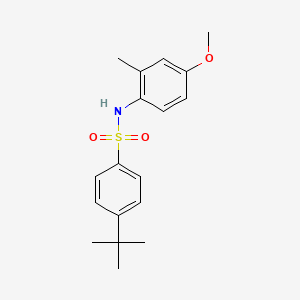![molecular formula C18H22N2O3S B4286767 N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286767.png)
N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide
Descripción general
Descripción
N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, commonly referred to as MPSP, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. MPSP has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
MPSP exerts its effects by inhibiting the activity of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, a negative regulator of insulin signaling. N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide dephosphorylates and inactivates the insulin receptor and downstream signaling molecules, leading to insulin resistance and impaired glucose homeostasis. By inhibiting N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, MPSP enhances insulin signaling and improves glucose uptake and utilization in insulin-sensitive tissues such as muscle and liver.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling and glucose homeostasis, MPSP has been shown to have other biochemical and physiological effects. MPSP has been shown to improve lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels. MPSP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPSP has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, making it a useful tool for studying the role of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide in insulin signaling and glucose homeostasis. MPSP is also relatively stable and can be easily synthesized in large quantities.
One limitation of MPSP is that it is not suitable for use in clinical trials due to its poor pharmacokinetic properties. MPSP has a short half-life and is rapidly metabolized in vivo, limiting its effectiveness as a therapeutic agent.
Direcciones Futuras
Despite its limitations, MPSP has significant potential for further research and development. Future studies could focus on improving the pharmacokinetic properties of MPSP or developing analogs with improved potency and selectivity. MPSP could also be used as a tool for studying the role of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide in other physiological processes, such as cancer and immune function. Overall, MPSP represents a promising avenue for the development of novel therapeutics for metabolic disorders and other diseases.
Aplicaciones Científicas De Investigación
MPSP has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. In preclinical studies, MPSP has been shown to improve insulin sensitivity and glucose homeostasis in animal models of obesity and insulin resistance. MPSP has also been shown to improve lipid metabolism and reduce inflammation in these models.
Propiedades
IUPAC Name |
N-methyl-N-[4-[(4-propylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-5-15-6-12-18(13-7-15)24(22,23)19-16-8-10-17(11-9-16)20(3)14(2)21/h6-13,19H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKHFLZGZFNTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4286695.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)


![N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide](/img/structure/B4286723.png)


![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)
![N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide](/img/structure/B4286759.png)

![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286779.png)
![2-{[4-allyl-5-(cyclohexylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4286787.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethylphenyl)-1-piperazinecarbothioamide](/img/structure/B4286792.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4286795.png)